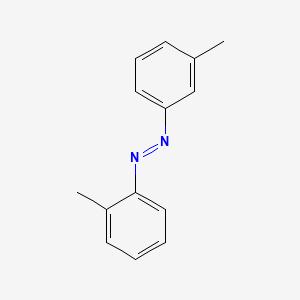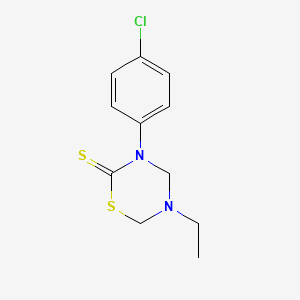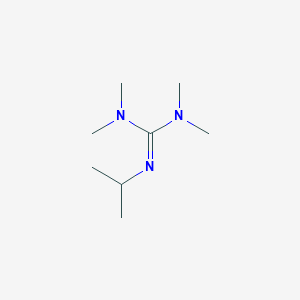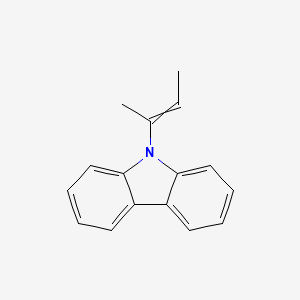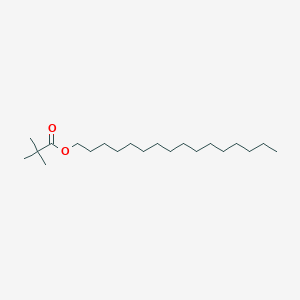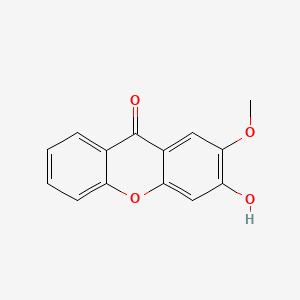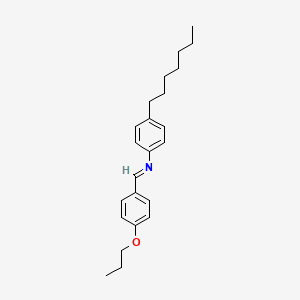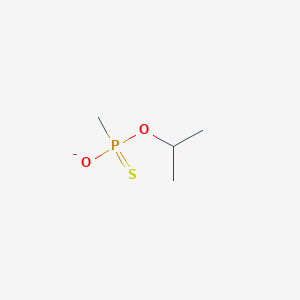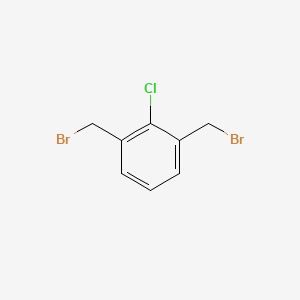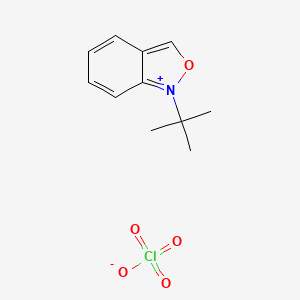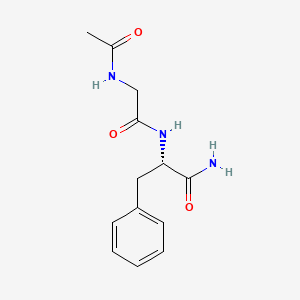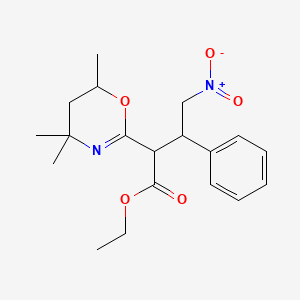
Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate typically involves multiple steps. One common approach starts with the preparation of the oxazinyl moiety, followed by the introduction of the nitro and phenyl groups. The final step involves esterification to form the ethyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenyl and oxazinyl groups may also contribute to its biological activity by binding to specific receptors or enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4-nitro-3-phenylbutanoate: Lacks the oxazinyl moiety, resulting in different chemical properties.
4-Nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoic acid: The carboxylic acid derivative of the compound.
3-Phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate: Lacks the nitro group, affecting its reactivity.
Uniqueness
Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
34579-29-8 |
|---|---|
Molekularformel |
C19H26N2O5 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate |
InChI |
InChI=1S/C19H26N2O5/c1-5-25-18(22)16(17-20-19(3,4)11-13(2)26-17)15(12-21(23)24)14-9-7-6-8-10-14/h6-10,13,15-16H,5,11-12H2,1-4H3 |
InChI-Schlüssel |
RECPLYJFKXJMJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=NC(CC(O1)C)(C)C)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


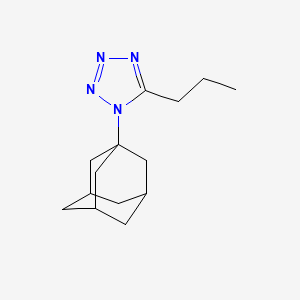

![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)
